molecular formula C19H21ClN2O2 B3021467 (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride CAS No. 1220040-24-3

(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

Cat. No.: B3021467
CAS No.: 1220040-24-3
M. Wt: 344.8
InChI Key: QHJZPPSRUIFDDD-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1220040-24-3 . It has a molecular formula of C19H21ClN2O2 and a molecular weight of 344.84 g/mol . This compound is typically used in laboratory settings and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenyl group attached to a pyrrolidin-3-ylcarbamate group via a methylene bridge . The fluorenyl group is a polycyclic aromatic hydrocarbon, while the pyrrolidin-3-ylcarbamate group contains a five-membered ring with a carbamate functional group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the core structure of the compound, is prominently used as a protective group for hydroxy-groups in the synthesis of complex molecules. The Fmoc group provides stability during synthesis and can be conveniently removed without affecting other sensitive groups in the molecule. This characteristic is crucial in the synthesis of biologically relevant molecules, such as nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Drug Development

The compound has been involved in the design and synthesis of novel derivatives for medical applications. For instance, derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione have shown promising activity against Mycobacterium tuberculosis and its key enzymes, indicating potential applications in tuberculosis treatment (Matviiuk et al., 2013).

Material Science and Sensors

The compound is also pivotal in material science, especially in creating stimuli-responsive materials. For instance, derivatives incorporating the (9H-fluoren-9-ylidene)methyl)pyridine fragment have been used to develop highly emissive mechanofluorochromic organic solids. These materials change their emission colors upon exposure to mechanical stimuli, making them suitable for various practical applications (Kuimov et al., 2020).

Photophysical Property Research

The compound's derivatives have been explored for their photophysical properties. Poly-functionalized nicotinonitriles incorporating fluorene moieties have been synthesized and investigated for their absorption and emission characteristics, suggesting applications in materials science and environmental sensing (Hussein et al., 2019).

Safety and Hazards

The compound is classified as having acute toxicity when ingested (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety precautions include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJZPPSRUIFDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
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(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
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(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
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(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride

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